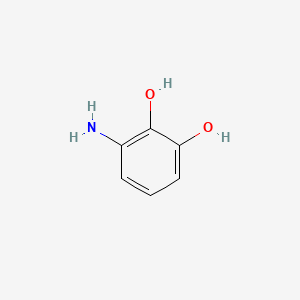
3-Aminobenzene-1,2-diol
Cat. No. B1330042
Key on ui cas rn:
117001-65-7
M. Wt: 125.13 g/mol
InChI Key: MGBKJKDRMRAZKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04579865
Procedure details


A mixture of 2,3-dihydroxyaniline (2.5 g.), triethylorthoformate (4.5 g.) and 0.1 g. sulfuric acid is heated at 130° C. for one hour. After cooling, the remaining material is purified by HPLC on silica gel.



Name
Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[C:8]([OH:9])=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[CH2:10](OC(OCC)OCC)C.S(=O)(=O)(O)O>>[OH:9][C:8]1[C:2]2[O:1][CH:10]=[N:4][C:3]=2[CH:5]=[CH:6][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(N)C=CC=C1O
|
|
Name
|
|
|
Quantity
|
4.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(OCC)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the remaining material is purified by HPLC on silica gel
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1=CC=CC=2N=COC21
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
